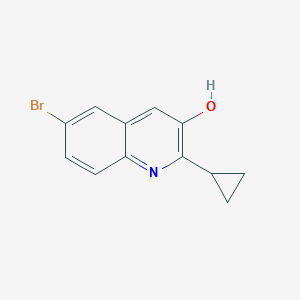
6-Bromo-2-cyclopropylquinolin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-2-cyclopropylquinolin-3-ol is a chemical compound with the CAS Number: 2138393-87-8 . It has a molecular weight of 264.12 . It is in powder form .
Molecular Structure Analysis
The InChI code for 6-Bromo-2-cyclopropylquinolin-3-ol is 1S/C12H10BrNO/c13-9-3-4-10-8 (5-9)6-11 (15)12 (14-10)7-1-2-7/h3-7,15H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
6-Bromo-2-cyclopropylquinolin-3-ol is a powder that is stored at room temperature . The compound’s molecular weight is 264.12 .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
6-Bromo-2-cyclopropylquinolin-3-ol serves as a vital scaffold in medicinal chemistry due to its quinoline structure, which is a common framework in many pharmacologically active compounds . Its potential for modification makes it a valuable precursor in the synthesis of diverse therapeutic agents.
Drug Discovery
In drug discovery, this compound’s versatility is harnessed to create novel drugs with improved efficacy and reduced side effects. Its structural complexity allows for the development of targeted therapies, particularly in the realm of cancer treatment and infectious diseases .
Organic Synthesis
As an organic intermediate, 6-Bromo-2-cyclopropylquinolin-3-ol is used in various synthetic pathways. It can undergo reactions such as palladium-catalyzed coupling or nucleophilic substitution, enabling the synthesis of complex organic molecules .
Biochemistry
In biochemistry, this compound can be used to study enzyme-substrate interactions, given its structural similarity to certain natural substrates. It can act as an inhibitor or a probe to understand biochemical pathways and enzyme mechanisms .
Analytical Chemistry
In analytical chemistry, derivatives of 6-Bromo-2-cyclopropylquinolin-3-ol can be developed as fluorescent markers or probes due to the quinoline ring’s photophysical properties. This application is crucial in techniques like fluorescence spectroscopy and imaging .
Environmental Science
Derivatives of this compound may be explored for their potential use in environmental science, such as in the development of sensors for pollutant detection. The structural adaptability allows for the creation of sensitive and selective detection systems .
Pharmaceuticals
In the pharmaceutical industry, 6-Bromo-2-cyclopropylquinolin-3-ol can be a key intermediate in the formulation of drugs. Its bromine atom is a reactive site that can be utilized in further chemical transformations essential for drug development .
Biochemical Assays
This compound’s derivatives can be synthesized for use in biochemical assays, where they may serve as substrates or inhibitors in enzymatic reactions. This is particularly useful in the development of diagnostic tests and therapeutic monitoring .
Safety and Hazards
Eigenschaften
IUPAC Name |
6-bromo-2-cyclopropylquinolin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c13-9-3-4-10-8(5-9)6-11(15)12(14-10)7-1-2-7/h3-7,15H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAVPCWYMDLTSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C(C=C3C=C(C=CC3=N2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2866454.png)

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)
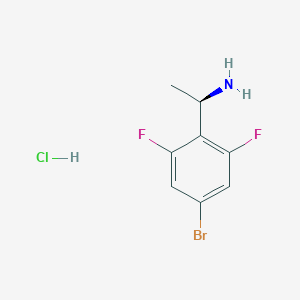
![Methyl 4-[[2-(3-formylphenoxy)acetyl]amino]benzoate](/img/structure/B2866462.png)
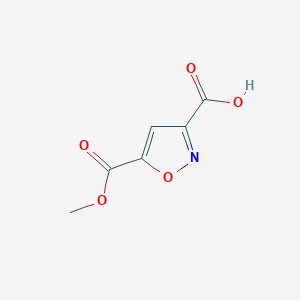
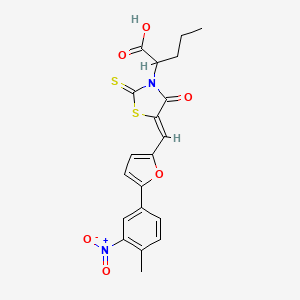
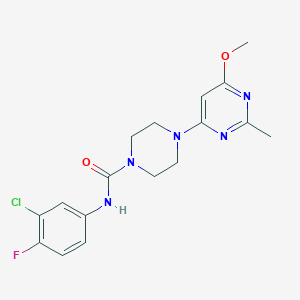

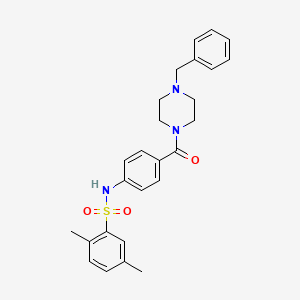

![1-(1H-indol-3-yl)-2-[3-(4-methoxyphenyl)azepan-1-yl]ethane-1,2-dione](/img/structure/B2866472.png)
![Bis[2-(4-nitrophenoxycarbonyloxy)ethyl] persulfide](/img/structure/B2866475.png)